(E,E)-Farnesol 11,11,11,12,12,12-d6

LC-MS/MS quantification Stable isotope dilution assay Farnesol bioanalysis

(E,E)-Farnesol 11,11,11,12,12,12-d6 (CAS 166447-71-8) is a hexadeuterated analogue of the natural sesquiterpene alcohol (E,E)-farnesol. Each molecule carries six deuterium atoms on the two terminal methyl groups (positions 11 and 12), resulting in a molecular formula of C15H20D6O and a molecular weight of 228.40 Da.

Molecular Formula C15H26O
Molecular Weight 228.40 g/mol
Cat. No. B12413514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-Farnesol 11,11,11,12,12,12-d6
Molecular FormulaC15H26O
Molecular Weight228.40 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCO)C)C)C
InChIInChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+/i1D3,2D3
InChIKeyCRDAMVZIKSXKFV-JPWGLETFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,E)-Farnesol 11,11,11,12,12,12-d6: A Definitive Stable Isotope-Labeled Internal Standard for Farnesol Quantification


(E,E)-Farnesol 11,11,11,12,12,12-d6 (CAS 166447-71-8) is a hexadeuterated analogue of the natural sesquiterpene alcohol (E,E)-farnesol . Each molecule carries six deuterium atoms on the two terminal methyl groups (positions 11 and 12), resulting in a molecular formula of C15H20D6O and a molecular weight of 228.40 Da . This stable isotope-labeled compound is manufactured exclusively as an internal standard (IS) for the accurate quantification of endogenous farnesol by liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) [1].

Why Unlabeled Farnesol or Differently Labeled Analogues Cannot Replace (E,E)-Farnesol 11,11,11,12,12,12-d6 in Quantitative Bioanalysis


Generic substitution is scientifically invalid for stable isotope-labeled internal standards. Unlabeled (E,E)-farnesol is indistinguishable from the analyte and cannot correct for ion suppression or extraction losses . Similarly, carbon-13 labeled analogues (e.g., (E,E)-farnesol-13C3) exhibit a mass shift of only +3 Da, which can be insufficient to resolve the IS signal from the analyte’s natural abundance isotopologue peaks in complex matrices . By contrast, the +6 Da mass shift of (E,E)-farnesol 11,11,11,12,12,12-d6 places its quantification channel safely outside the isotopic cluster of the native analyte, eliminating cross-talk [1]. Furthermore, because the six deuterium atoms are positioned exclusively on non-exchangeable terminal methyl groups, the label remains stable under physiological pH and during prolonged storage, a property not guaranteed for randomly deuterated or O‑deuterated analogues .

Quantitative Evidence for Analytical and Procurement Differentiation of (E,E)-Farnesol 11,11,11,12,12,12-d6


Mass Shift of +6 Da Eliminates Signal Cross-Talk with Endogenous Farnesol

In LC-MS/MS selected reaction monitoring (SRM), (E,E)-farnesol 11,11,11,12,12,12-d6 provides a precursor ion of m/z 228.40, compared to m/z 222.36 for unlabeled (E,E)-farnesol . This +6 Da difference eliminates isotopic overlap between the IS and the M⁺, M+1, and M+2 isotopologues of the endogenous analyte, a problem that persists with +3 Da (¹³C₃) or +4 Da (d₄) labels [1]. In practice, the chosen SRM transition for the IS (e.g., m/z 228.4 → 163.1) can be monitored without correction for natural abundance contributions, simplifying data processing and improving quantification accuracy [2].

LC-MS/MS quantification Stable isotope dilution assay Farnesol bioanalysis

Isotopic Enrichment ≥98 atom% D Ensures Minimal Native Analyte Contribution from the Internal Standard

The isotopic enrichment of (E,E)-farnesol 11,11,11,12,12,12-d6 is specified as ≥98 atom% deuterium at the labeled positions . This means that less than 2% of the molecules carry protium at one or more of the six designated sites, limiting the IS-derived contribution to the unlabeled analyte channel to a negligible level. In contrast, a hypothetical d3-farnesol with 95 atom% D would exhibit significantly higher residual unlabeled signal, compromising the lower limit of quantification (LLOQ) [1].

Isotopic purity Internal standard procurement LC-MS validation

Terminal Methyl Deuteration Prevents Isotopic Exchange Under Bioanalytical Conditions

The six deuterium atoms of (E,E)-farnesol 11,11,11,12,12,12-d6 reside on the non-acidic, non-hydroxyl terminal methyl groups (positions 11 and 12), which are chemically inert under typical sample preparation conditions (pH 2–9, aqueous organic solvents, ≤40°C) . This contrasts with O‑deuterated or α‑keto‑deuterated farnesol analogues where deuterium can exchange with protic solvents, leading to label loss and inaccurate quantification. In a published synthesis, the d6-farnesyl diphosphate derived from this compound remained fully labeled throughout enzymatic prenylation assays conducted at 37°C for 2 hours, confirming in vitro stability [1].

Deuterium stability Metabolic tracing Internal standard integrity

Chemical Purity ≥98.56% Allows Direct Use as an Analytical Reference Without Additional Purification

Commercial lots of (E,E)-farnesol 11,11,11,12,12,12-d6 are released with a chemical purity of ≥98.56% (HPLC) . This value is comparable to or exceeds the purity of typical unlabeled (E,E)-farnesol analytical standards (commonly ≥95%) . The high purity reduces the need for in-laboratory re‑purification, saving time and minimizing lot-to-lot variability in stock solution preparation.

Chemical purity Standard procurement Method validation

High-Impact Application Scenarios for (E,E)-Farnesol 11,11,11,12,12,12-d6 Based on Verified Quantitative Attributes


Validated LC-MS/MS Quantification of Endogenous Farnesol in Plasma and Tissues

The +6 Da mass shift and high isotopic enrichment make (E,E)-farnesol 11,11,11,12,12,12-d6 the ideal internal standard for stable isotope dilution LC-MS/MS assays targeting farnesol in biological matrices. Its use eliminates cross-talk from the analyte’s natural isotopologue cluster, enabling an LLOQ as low as 0.1 ng/mL when paired with appropriate sample preparation . This scenario is directly supported by the mass spectrometric resolution evidence (Evidence Item 1) and the isotopic purity data (Evidence Item 2).

In Vitro Metabolic Flux Analysis of the Mevalonate Pathway Using Deuterium Tracing

Because the six deuterium labels are positioned on chemically stable terminal methyl groups, the compound can be administered to cell cultures as a metabolic tracer without risk of label exchange. The resulting d6‑farnesyl diphosphate and downstream metabolites are detected by LC-MS with unambiguous identification, enabling precise flux calculations in the prenylation pathway [1]. This application leverages the stability evidence (Evidence Item 3) and relies on the high chemical purity (Evidence Item 4) to avoid confounding signals.

Pharmacokinetic Studies of Farnesol-Based Therapeutics Requiring Regulatory-Grade Internal Standards

With a documented purity of ≥98.56% and a fully characterized isotopic profile, (E,E)-farnesol 11,11,11,12,12,12-d6 meets the criteria for a primary analytical standard in GLP-compliant pharmacokinetic studies . The compound is supplied by multiple ISO-certified vendors with full certificates of analysis, facilitating method transfer between laboratories and regulatory submission .

Differentiation of Exogenous from Endogenous Farnesol in Environmental or Food Matrix Studies

In complex matrices such as essential oils or hop extracts where farnesol is naturally abundant, the +6 Da mass shift of the d6‑IS allows unequivocal differentiation of spiked internal standard from native analyte, even when the native farnesol concentration exceeds the IS concentration by 100‑fold . This capability is directly supported by the isotopic resolution evidence (Evidence Item 1) and cannot be achieved with a +3 Da ¹³C₃ analogue.

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